5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-3,3-dimethyl-5-oxopentanoic acid
Description
The compound 5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-3,3-dimethyl-5-oxopentanoic acid is a structurally complex organic molecule. It features a unique arrangement of functional groups, including an amino group, a carbonyl group, and a thienyl ring, making it an interesting subject for both synthetic chemists and pharmacologists.
Properties
IUPAC Name |
5-[(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)amino]-3,3-dimethyl-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-5-9-8(2)22-14(12(9)13(16)21)17-10(18)6-15(3,4)7-11(19)20/h5-7H2,1-4H3,(H2,16,21)(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBISQRIJPDDRGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)CC(C)(C)CC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-3,3-dimethyl-5-oxopentanoic acid typically involves multi-step procedures, starting with the assembly of the thienyl ring and subsequent attachment of the side chains. The following steps are often employed in the synthetic route:
Thienyl Ring Formation: : Starting from a base thiophene compound, ethyl and methyl groups are introduced via Friedel-Crafts alkylation.
Introduction of Aminocarbonyl Group:
Oxopentanoic Acid Side Chain Attachment: : The final step involves the condensation reaction to form the oxopentanoic acid side chain.
Industrial Production Methods
Industrial production methods for such complex organic compounds generally utilize automated synthesis platforms and continuous flow reactors to optimize reaction conditions and improve yield. Catalytic methods and high-throughput screening can significantly reduce the number of steps and reagents required.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thienyl ring can undergo oxidation reactions to produce sulfoxides or sulfones.
Reduction: : Reduction of the carbonyl groups can yield corresponding alcohols.
Substitution: : The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Peracids or oxygen in the presence of a catalyst.
Reduction: : Hydrogen gas with a palladium catalyst.
Substitution: : Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Alcohol derivatives.
Substitution: : Amides or substituted thienyl derivatives.
Scientific Research Applications
5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-3,3-dimethyl-5-oxopentanoic acid has diverse applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated as a potential therapeutic agent due to its unique structure.
Industry: : Utilized in the manufacture of specialized polymers and materials.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, such as enzymes and receptors. Its unique structure allows it to fit into active sites, modulating the activity of its targets. For example, the amino and carbonyl groups may form hydrogen bonds with amino acid residues in enzymes, inhibiting their activity.
Comparison with Similar Compounds
Compared to similar compounds, 5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-3,3-dimethyl-5-oxopentanoic acid stands out due to its specific substitution pattern on the thienyl ring and the presence of the oxopentanoic acid side chain, which may confer unique properties.
Similar Compounds
5-(Amino-3-methylthienyl)-3,3-dimethylpentanoic acid: : Lacks the aminocarbonyl group.
5-{[3-(Aminoacetyl)-4-ethyl-5-methylthienyl]amino}-3,3-dimethylpentanoic acid: : Differs in the side chain.
5-{[3-(Aminocarbonyl)-4-methyl-2-thienyl]amino}-3,3-dimethylpentanoic acid: : Lacks the ethyl group on the thienyl ring.
These comparisons highlight how subtle changes in structure can lead to significant differences in chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
